molecular formula C24H24N2O3S B2426291 4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954708-93-1

4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2426291
CAS RN: 954708-93-1
M. Wt: 420.53
InChI Key: HUZGQGVWNGQYQM-UHFFFAOYSA-N
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Description

“4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a novel compound that has garnered substantial attention in various fields of research, especially in the development of novel drugs. It is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products known for their diverse biological activities against various infective pathogens and neurodegenerative disorders .


Molecular Structure Analysis

The molecular formula of the compound is C24H24N2O3S, and it has a molecular weight of 420.53. Detailed structural analysis would require more specific resources or experimental data which are not available in the current resources.

Scientific Research Applications

Positron Emission Tomography (PET) Imaging

A study developed fluorine-containing benzamide analogs for PET imaging of the sigma-2 receptor status in solid tumors. Among these, compounds with high tumor uptake and acceptable tumor/normal tissue ratios were identified, suggesting their utility for imaging sigma2 receptor status in tumors (Tu et al., 2007).

Synthetic Chemistry and Heterocyclic Compounds

Research into fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate led to the synthesis of various fluorinated heterocycles. These compounds are significant for pharmaceutical and agrochemical industries due to their structural features and synthetic versatility (Wu et al., 2017).

Anticancer Agents

The tetrahydroisoquinoline moiety, found in both natural and synthetic biologically active molecules, has been explored for its potential as an anticancer agent. Novel analogs maintaining this moiety have been synthesized, showing potent cytotoxicity against breast cancer cell lines (Redda et al., 2010).

Antibacterial Study

A compound synthesized from ortho-toluylchloride and 2-amino-4-picoline, closely related to the chemical family of "4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide," showed antibacterial activity towards both gram-positive and gram-negative bacteria. This suggests its potential use in developing new antibacterial agents (Adam et al., 2016).

Future Directions

Given the biological potential of THIQ analogs, there is significant interest in the scientific community in the development of novel THIQ analogs with potent biological activity . “4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide”, being a novel compound, could be a subject of future research in this direction.

properties

IUPAC Name

4-methyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-3-7-20(8-4-17)24(27)25-22-10-9-19-13-14-26(16-21(19)15-22)30(28,29)23-11-5-18(2)6-12-23/h3-12,15H,13-14,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZGQGVWNGQYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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